molecular formula C17H15BrN2O2 B2745743 2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 362601-63-6

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2745743
M. Wt: 359.223
InChI Key: USFASTYDEPWQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of benzamide and has a bromine atom attached to it.

Scientific Research Applications

Intermolecular Interactions

Research by Saeed et al. (2020) on antipyrine-like derivatives, including a closely related compound, highlighted the importance of N-H...O and C-H...O hydrogen bonds in stabilizing crystal structures. This work, through Hirshfeld surface analysis and DFT calculations, provides insights into the role of π-interactions and electrostatic energy contributions in molecular assemblies. Such studies are crucial for understanding the solid-state behavior of similar compounds, including "2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide" (Saeed et al., 2020).

Synthesis and Characterization

The synthesis and characterization of novel derivatives have been a significant area of research. For instance, studies on N-allyl-4-piperidyl benzamide derivatives reveal methodologies for creating non-peptide CCR5 antagonists, demonstrating the versatility of brominated benzamide compounds in synthesizing biologically active molecules (Cheng De-ju, 2014).

Antifungal and Antimicrobial Activities

Research into the biological activities of benzamide derivatives, including those similar to "2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide," has led to the discovery of compounds with potential antimicrobial and antifungal properties. For example, Limban et al. (2011) synthesized acylthioureas that showed significant activity against biofilm-forming bacterial strains, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings open avenues for the development of new antimicrobial agents based on benzamide structures (Limban et al., 2011).

Novel Synthesis Pathways

The exploration of new synthetic pathways using brominated benzamide derivatives has been a focus of several studies. Techniques involving palladium-catalyzed coupling and the use of directing groups for selective C-H bond amination are among the innovative approaches that enhance the synthesis of complex organic molecules, providing valuable tools for chemical synthesis and pharmaceutical development (Zhao et al., 2017).

properties

IUPAC Name

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c18-15-8-2-1-7-14(15)17(22)19-12-5-3-6-13(11-12)20-10-4-9-16(20)21/h1-3,5-8,11H,4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFASTYDEPWQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.